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Compound of Interest

Compound Name: 3-Phenyl-L-serine

Cat. No.: B554943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties of 3-Phenyl-L-serine, a crucial chiral building block in pharmaceutical and

biochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound

identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of 3-Phenyl-L-serine
in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information

about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Phenyl-L-serine exhibits characteristic signals for the aromatic

protons of the phenyl group, as well as the protons on the serine backbone. The chemical shifts

(δ) are influenced by the solvent used and the pH of the solution.

Table 1: ¹H NMR Chemical Shift Data for 3-Phenyl-L-serine
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Proton Assignment
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Aromatic (C₆H₅) 7.20 - 7.40 Multiplet -

H-α ~4.0 - 4.2 Doublet ~3-4

H-β ~5.2 - 5.4 Doublet ~3-4

Note: Specific chemical shifts can vary depending on the solvent and concentration. The data

presented is a general representation.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of 3-Phenyl-L-serine.

Table 2: ¹³C NMR Chemical Shift Data for 3-Phenyl-L-serine

Carbon Assignment Chemical Shift (ppm)

Carbonyl (C=O) ~170 - 175

Aromatic (C₆H₅) ~125 - 140

C-α ~55 - 60

C-β ~70 - 75

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 3-Phenyl-L-serine. The

absorption of infrared radiation at specific frequencies corresponds to the vibrations of

chemical bonds.

Table 3: Characteristic IR Absorption Bands for 3-Phenyl-L-serine
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (hydroxyl &

carboxylic acid)
3400 - 2500 Broad, Strong

N-H stretch (amine) 3200 - 3000 Medium

C-H stretch (aromatic) 3100 - 3000 Medium

C=O stretch (carboxylic acid) 1725 - 1700 Strong

C=C stretch (aromatic) 1600 - 1450 Medium

C-O stretch (hydroxyl &

carboxylic acid)
1300 - 1200 Strong

N-H bend (amine) 1650 - 1550 Medium

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight

and elemental composition of 3-Phenyl-L-serine. It also provides information about the

structure through fragmentation analysis.

Table 4: Mass Spectrometry Data for 3-Phenyl-L-serine

Ion m/z (mass-to-charge ratio)

[M+H]⁺ 182.076

[M+Na]⁺ 204.058

[M-H]⁻ 180.061

Note: The observed m/z values may vary slightly depending on the instrument and ionization

method used.

Experimental Protocols
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Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic

data.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 3-Phenyl-L-serine in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

D₂O, DMSO-d₆).

The pH of aqueous samples can be adjusted to improve signal resolution. A pH of 12 has

been shown to minimize signal overlap for aromatic amino acids.[1]

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean.

Place a small amount of the solid 3-Phenyl-L-serine sample directly onto the crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or

germanium ATR accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of 3-Phenyl-L-serine (1-10 µg/mL) in a suitable solvent system

(e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1%

ammonium hydroxide for negative ion mode).

Instrumentation and Parameters:

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped

with an ESI source.

Ionization Mode: Positive or negative, depending on the desired information.

Mass Range: Scan a range appropriate to detect the parent ion and expected fragments

(e.g., m/z 50-500).

Collision Energy (for MS/MS): Varies depending on the instrument and the desired degree of

fragmentation.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 3-Phenyl-L-serine.
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Caption: Workflow for the spectroscopic analysis of 3-Phenyl-L-serine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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